![molecular formula C27H29N5O6S2 B2768260 N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide CAS No. 451465-33-1](/img/structure/B2768260.png)
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide is a useful research compound. Its molecular formula is C27H29N5O6S2 and its molecular weight is 583.68. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized, focusing on substitutions in the benzene ring, which is a foundational aspect of research in organic chemistry involving compounds similar to the one (Aleqsanyan & Hambardzumyan, 2021).
Tyrosinase Inhibition and Chemoinformatics
- New 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were synthesized and found to be potent inhibitors of the tyrosinase enzyme. This has implications in fields like dermatology and biochemistry (Dige et al., 2019).
Lithiation and Palladium Catalysed Coupling
- Research into the protection and lithiation of the furan ring, as well as coupling reactions with various halides, is essential for the development of more complex organic molecules, including pharmaceuticals (Ennis & Gilchrist, 1990).
Antimicrobial Agents
- Quinazoline derivatives have been studied for their potential as antimicrobial agents, highlighting the relevance of this compound class in addressing infectious diseases (Desai et al., 2007).
Analgesic Properties
- Research into the analgesic properties of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides reveals the potential of these compounds in pain management (Украинец et al., 2016).
Potential Anticancer Properties
- Some derivatives of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide are known for their anticancer, antibacterial, and anti-inflammatory properties, indicating the compound's relevance in cancer research (Bonilla-Castañeda et al., 2022).
Hydrolytic Opening of Quinazoline Ring
- Studies on the hydrolysis of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate contribute to understanding the chemical behavior of quinazoline derivatives in different environments (Shemchuk et al., 2010).
Cytotoxicity and Anticancer Activity
- Quinazoline derivatives have been synthesized with potential cytotoxicity against cancer cell lines, underlining the compound's significance in oncological research (Nowak et al., 2015).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S2/c28-40(36,37)21-11-9-19(10-12-21)13-14-29-25(34)18-39-27-31-23-7-2-1-6-22(23)26(35)32(27)15-3-8-24(33)30-17-20-5-4-16-38-20/h1-2,4-7,9-12,16H,3,8,13-15,17-18H2,(H,29,34)(H,30,33)(H2,28,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLGBLLJIFGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)CCCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

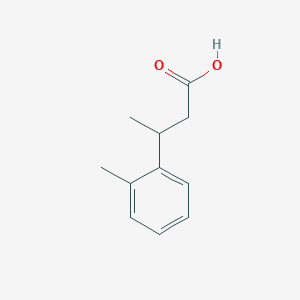
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2768180.png)
![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2768182.png)
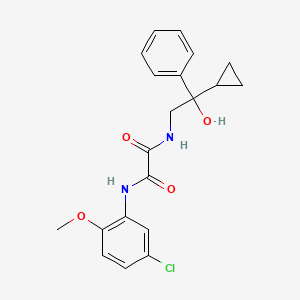
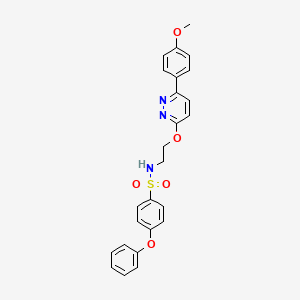
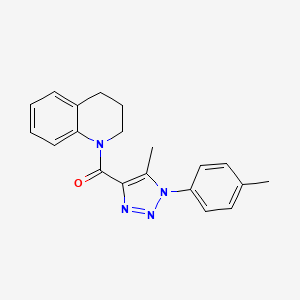
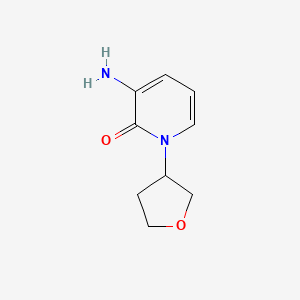

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)
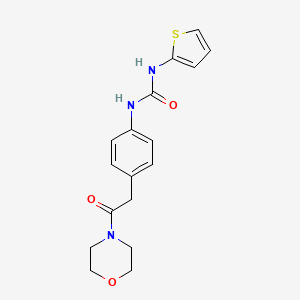

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)